Technical Guide: Physicochemical Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
Technical Guide: Physicochemical Profile of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)cyclobutane-1-carbonitrile is a substituted aromatic nitrile featuring a cyclobutane moiety. This compound serves as a versatile building block in medicinal chemistry and materials science. Its structural features, including the reactive nitrile group and the substituted phenyl ring, offer multiple avenues for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. This document provides a comprehensive overview of the available physical and computed properties of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile, outlines a general synthetic approach, and furnishes a conceptual experimental workflow.
Core Physical and Chemical Properties
Tabulated Physical Properties
The following table summarizes the key physical identifiers and computed properties for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrN | PubChem[1] |
| Molecular Weight | 236.11 g/mol | PubChem[1] |
| CAS Number | 29786-38-7 | PubChem[1] |
| IUPAC Name | 1-(3-bromophenyl)cyclobutane-1-carbonitrile | PubChem[1] |
| Canonical SMILES | C1CC(C1)(C#N)C2=CC(=CC=C2)Br | PubChem[1] |
| Boiling Point (Predicted) | 348.2 ± 35.0 °C | ChemicalBook[2] |
| Density (Predicted) | 1.46 ± 0.1 g/cm³ | ChemicalBook[2] |
Tabulated Computed Properties
Computational models provide further insight into the molecular characteristics of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
| Property | Value | Source |
| XLogP3 | 3.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 234.99966 Da | PubChem[1] |
| Monoisotopic Mass | 234.99966 Da | PubChem[1] |
| Topological Polar Surface Area | 23.8 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile are not explicitly available. However, a general synthetic protocol can be inferred from procedures for analogous compounds, such as the synthesis of substituted aryl cyclobutane carbonitriles via palladium-catalyzed cross-coupling reactions.
General Synthesis Protocol: Suzuki-Miyaura Cross-Coupling
A plausible synthetic route to 1-(3-Bromophenyl)cyclobutane-1-carbonitrile involves the Suzuki-Miyaura cross-coupling of an appropriate aryl halide with a cyclobutane boronic acid derivative.
Reaction:
(3-Bromophenyl)boronic acid + 1-cyanocyclobutyl p-toluenesulfonate → 1-(3-Bromophenyl)cyclobutane-1-carbonitrile
Reagents and Materials:
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(3-Bromophenyl)boronic acid
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1-Cyanocyclobutyl p-toluenesulfonate
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Palladium(II) acetate (Pd(OAc)₂)
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Triphenylphosphine (PPh₃)
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Sodium carbonate (Na₂CO₃)
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Toluene
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Water
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Ethyl acetate
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Brine
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
Procedure:
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To a reaction vessel, add (3-bromophenyl)boronic acid, 1-cyanocyclobutyl p-toluenesulfonate, sodium carbonate, and a catalytic amount of palladium(II) acetate and triphenylphosphine.
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The vessel is purged with an inert gas (e.g., argon or nitrogen).
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Toluene and water are added, and the mixture is heated to reflux with vigorous stirring for a specified period (typically several hours), with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
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The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
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The solvent is removed under reduced pressure to yield the crude product.
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Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).
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The purified fractions are combined and concentrated to afford 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
Characterization:
The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
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Mass Spectrometry (MS): To confirm the molecular weight.
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Infrared (IR) Spectroscopy: To identify the characteristic nitrile functional group.
Visualized Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
Caption: Generalized workflow for the synthesis of 1-(3-Bromophenyl)cyclobutane-1-carbonitrile.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the scientific literature detailing the biological activity or associated signaling pathways for 1-(3-Bromophenyl)cyclobutane-1-carbonitrile. However, related structures, such as derivatives of 1-phenylcyclopropanecarbonitrile, have been investigated as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain and thermal sensation. This suggests that 1-(3-Bromophenyl)cyclobutane-1-carbonitrile could be a candidate for investigation in similar biological contexts.
Given the absence of specific data, a signaling pathway diagram cannot be constructed for this particular molecule at this time. Researchers are encouraged to explore its potential biological targets based on structural similarities to known active compounds.
Conclusion
1-(3-Bromophenyl)cyclobutane-1-carbonitrile presents as a chemical entity with significant potential for further exploration in drug discovery and materials science. While experimentally determined physical properties are scarce, computational data provides a solid foundation for its handling and application in synthetic chemistry. The outlined synthetic workflow offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. Future research should focus on the experimental determination of its physical properties, the exploration of its reactivity, and the screening for potential biological activities to fully unlock its utility.
